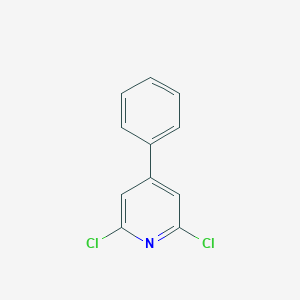

2,6-Dichloro-4-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBKNKSYLIRLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462312 | |

| Record name | 2,6-dichloro-4-phenyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25297-51-2 | |

| Record name | 2,6-dichloro-4-phenyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-dichloro-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-dichloro-4-phenylpyridine, a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines two primary synthetic strategies, detailing experimental protocols, presenting quantitative data, and visualizing the key chemical transformations and a relevant biological pathway.

Introduction

This compound is a key heterocyclic building block in organic synthesis. The presence of two reactive chlorine atoms and a central phenyl-substituted pyridine core makes it an attractive starting material for the generation of diverse molecular libraries. The differential reactivity of the chloro-substituents allows for selective functionalization, enabling the synthesis of complex, multi-substituted pyridine derivatives. These derivatives have shown significant potential as modulators of various biological targets, including protein kinases.

Synthetic Strategies

Two principal synthetic routes for the preparation of this compound are presented:

-

Suzuki-Miyaura Cross-Coupling: This modern and versatile approach involves the palladium-catalyzed coupling of a pre-functionalized dichloropyridine with phenylboronic acid.

-

Classical Chlorination: This traditional method relies on the chlorination of a 4-phenyl-2,6-dihydroxypyridine precursor using standard chlorinating agents.

Route 1: Suzuki-Miyaura Cross-Coupling

This synthetic pathway is a highly efficient method for constructing the C-C bond between the pyridine and phenyl rings. The key intermediate for this route is 2,6-dichloro-4-iodopyridine, which allows for regioselective coupling at the 4-position due to the higher reactivity of the C-I bond compared to the C-Cl bonds.

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-4-iodopyridine

A scalable four-step synthesis from 2,6-dichloropyridine can be employed. The key steps involve saponification, Curtius rearrangement to an aminopyridine, and subsequent diazotization followed by iodination.

Step 2: Suzuki-Miyaura Coupling of 2,6-dichloro-4-iodopyridine with Phenylboronic Acid

Materials:

-

2,6-dichloro-4-iodopyridine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃])

-

Solvent (e.g., 1,4-Dioxane/Water mixture or Propylene Carbonate)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add 2,6-dichloro-4-iodopyridine (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

-

The vessel is then evacuated and backfilled with an inert gas three times.

-

Degassed solvent is added, and the reaction mixture is heated to 80-130°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling step, based on analogous reactions.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~90 |

| Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | 4 | ~93[1] |

| Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 41-92[2] |

Reaction Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Route 2: Chlorination of 4-phenyl-2,6-dihydroxypyridine

This classical approach involves the initial synthesis of a dihydroxyppyridine precursor, followed by a robust chlorination step.

Experimental Protocols

Step 1: Synthesis of 4-phenyl-2,6-dihydroxypyridine via Hantzsch-type Synthesis

The Hantzsch dihydropyridine synthesis provides a straightforward route to substituted pyridines.[3][4][5] A variation of this method can be used to synthesize the dihydroxypyridine precursor.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate or a similar β-ketoester

-

Ammonia source (e.g., Ammonium acetate)

-

Solvent (e.g., Ethanol, Isopropanol)

Procedure:

-

A mixture of benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.0 eq) in a suitable alcohol is refluxed.[4]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated dihydropyridine intermediate is collected by filtration.

-

The intermediate is then aromatized, for example, by oxidation.

-

Subsequent hydrolysis of the ester groups and decarboxylation would yield the desired 4-phenyl-2,6-dihydroxypyridine. A more direct synthesis might involve the condensation of benzaldehyde with ethyl cyanoacetate and subsequent cyclization.

Step 2: Chlorination of 4-phenyl-2,6-dihydroxypyridine

Materials:

-

4-phenyl-2,6-dihydroxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional, but can enhance reactivity)[6]

-

Base (e.g., Pyridine or Diisopropylethylamine) (optional)

Procedure:

-

To a reaction vessel, 4-phenyl-2,6-dihydroxypyridine is added.

-

An excess of phosphorus oxychloride is added, and the mixture is heated to reflux (around 110-120°C). The addition of PCl₅ can facilitate the reaction.[6][7]

-

Alternatively, a solvent-free approach can be used by heating the dihydroxypyridine with an equimolar amount of POCl₃ per hydroxyl group and one equivalent of pyridine in a sealed reactor at 140-160°C.[7][8]

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The aqueous mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution).

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried and concentrated to give the crude product, which is then purified by crystallization or column chromatography.

Quantitative Data

The following table presents expected quantitative data for the chlorination step, based on similar transformations of hydroxypyridines.

| Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| POCl₃ | Pyridine | None (sealed tube) | 160 | 2 | >80[8] |

| POCl₃/PCl₅ | None | None | Reflux | 4-6 | High (general)[6] |

Reaction Workflow

Caption: Workflow for the chlorination synthesis of this compound.

Characterization Data (Predicted)

| Property | Predicted/Analogous Value |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.60 (m, 5H, Ar-H), 7.35 (s, 2H, pyridine-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.5, 149.5, 140.3, 136.2, 128.6, 125.1, 122.7 |

Note: The predicted NMR data is based on the known spectra of similar compounds like 2-[(2,6-dichloro-4-methyl)phenyl]pyridine.[3]

Application in Drug Discovery: Kinase Inhibitor Scaffolding

The 2,6-dichloropyridine scaffold is a privileged structure in the design of kinase inhibitors. The chlorine atoms can act as key hydrogen bond acceptors in the hinge region of the kinase ATP-binding pocket, while the 4-phenyl group can be further functionalized to achieve selectivity and potency. As an example, the Src family of non-receptor tyrosine kinases are crucial mediators of various cellular signaling pathways, and their aberrant activation is implicated in cancer.[9][10]

Src Kinase Signaling Pathway

The following diagram illustrates a simplified Src kinase signaling pathway, which can be targeted by inhibitors possessing a this compound core.

Caption: A simplified diagram of the Src kinase signaling pathway and its inhibition.

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of this compound. The Suzuki-Miyaura coupling offers a modern, high-yielding, and modular approach, while the classical chlorination of a dihydroxypyridine precursor provides a more traditional alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. The utility of the this compound scaffold in the design of kinase inhibitors underscores its importance in medicinal chemistry and drug discovery.

References

- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 2. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

An In-depth Technical Guide to the Chemical Properties of 2,6-dichloro-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,6-dichloro-4-phenylpyridine. This document is intended for researchers and professionals in the fields of synthetic chemistry, materials science, and drug development. It consolidates available data on the physicochemical properties of this compound and its analogs, offers detailed experimental protocols for its synthesis and purification, and explores its potential as a building block in the development of novel chemosensors and pharmacologically active agents.

Chemical and Physical Properties

This compound is a halogenated aromatic heterocyclic compound. While specific experimental data for some of its physical properties are not widely published, the following tables summarize its known attributes and data from closely related analogs to provide a predictive overview.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25297-51-2 | [1] |

| Molecular Formula | C₁₁H₇Cl₂N | [1] |

| Molecular Weight | 224.09 g/mol | [2] |

| Appearance | Solid | [3] |

| Predicted pKa | -2.77 ± 0.10 | [1] |

| Melting Point | Data not available. Analog: 2,6-dichloro-4-methylpyridine, 81-83 °C | [4] |

| Boiling Point | Data not available. Analog: 4-phenylpyridine, 274-275 °C | [5] |

| Solubility | Data not available. Phenylpyridines are generally slightly soluble in water. | [6] |

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The two protons on the pyridine ring (at C3 and C5) would appear as a singlet. The protons of the phenyl group would exhibit multiplets corresponding to ortho, meta, and para positions. |

| ¹³C NMR | Aromatic carbons are expected in the range of 120-160 ppm. Signals for the chlorinated carbons (C2 and C6) would be downfield. Quaternary carbons (C4 and the phenyl C1') will likely show weaker signals.[7][8] |

| Mass Spec. (EI) | The molecular ion peak (M+) would be observed at m/z 223 and 225 (due to chlorine isotopes). Fragmentation may involve the loss of chlorine atoms and cleavage of the pyridine or phenyl ring. The phenyl cation (m/z 77) is a common fragment in phenyl-substituted heterocycles.[9] |

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the phenyl group can be introduced via cross-coupling reactions.

Synthesis

The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a 4-substituted-2,6-dichloropyridine with a phenylboronic acid derivative. A highly efficient method utilizes 2,6-dichloro-4-iodopyridine as the starting material, where the more reactive C-I bond undergoes selective coupling.

Reactivity

The reactivity of the chlorine atoms in this compound is influenced by the electron-withdrawing nature of the pyridine nitrogen. These positions are activated towards nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols. The reactivity at the 2 and 6 positions is generally equivalent due to the molecule's symmetry.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis from 2,6-dichloro-4-iodopyridine and phenylboronic acid.

Materials and Reagents:

-

2,6-dichloro-4-iodopyridine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,6-dichloro-4-iodopyridine (1.0 equiv), phenylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe to create a stirrable slurry.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting iodide is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Flash Column Chromatography

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes

-

TLC plates and chamber

Procedure:

-

TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various ratios of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.[10]

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[11]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

-

Elution: Begin eluting with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the eluent (gradient elution) if necessary to move the product down the column. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Potential Applications and Biological Activity

Chemosensor Development

This compound has been identified as a potential lead structure for the development of chemosensors.[1] Pyridine-based fluorophores are widely used in the design of sensors for various analytes, including metal ions. The nitrogen atom of the pyridine ring can act as a binding site for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule (chelation-enhanced fluorescence or fluorescence quenching). While specific studies on this compound as a chemosensor are limited, related pyridine derivatives have been successfully employed for the detection of metal ions such as Cd²⁺, Zn²⁺, and Cu²⁺.[12][13]

Role in Drug Discovery

The substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[14] Halogenated pyridine derivatives, in particular, serve as versatile intermediates for the synthesis of complex molecules with potential therapeutic applications. Derivatives of this compound could be synthesized to explore their activity as kinase inhibitors, which are crucial in cancer therapy, or as agents targeting other biological pathways.[15][16][17] The dichlorophenylpyridine moiety has been incorporated into potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP4).

Safety Information

A Material Safety Data Sheet (MSDS) should be consulted before handling this compound. As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic building block with significant potential in materials science and medicinal chemistry. Its well-defined reactivity allows for the strategic synthesis of more complex, functionalized pyridine derivatives. While a comprehensive experimental characterization of the compound itself is not fully available in the literature, this guide provides a solid foundation based on its known synthesis, reactivity, and data from analogous structures. Further research into its specific physical properties, spectral characteristics, and biological activities is warranted to fully exploit its potential in the development of novel chemosensors and therapeutic agents.

References

- 1. guidechem.com [guidechem.com]

- 2. 25297-51-2|this compound|BLD Pharm [bldpharm.com]

- 3. 2,6-Dichloro-4-phenyl-pyridine | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. 4-Phenylpyridine 97 939-23-1 [sigmaaldrich.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine-biquinoline-metal complexes for sensing pyrophosphate and hydrogen sulfide in aqueous buffer and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 2,6-dichloro-4-phenylpyridine: A Technical Guide

This technical guide provides a comprehensive overview of the predicted and inferred spectroscopic data for 2,6-dichloro-4-phenylpyridine. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally similar compounds, including 2,6-dichloropyridine and 4-phenylpyridine.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the phenyl and pyridine rings.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3', H-5' (Pyridine) | ~7.5 | Singlet |

| H-2'', H-6'' (Phenyl) | ~7.6-7.8 | Multiplet |

| H-3'', H-4'', H-5'' (Phenyl) | ~7.4-7.6 | Multiplet |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 (Pyridine) | ~152 |

| C-4 (Pyridine) | ~148 |

| C-3, C-5 (Pyridine) | ~122 |

| C-1'' (Phenyl) | ~137 |

| C-2'', C-6'' (Phenyl) | ~129 |

| C-3'', C-5'' (Phenyl) | ~129 |

| C-4'' (Phenyl) | ~130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrations of aromatic rings and carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~1600-1580 | Medium-Strong | Aromatic C=C stretch |

| ~1550-1530 | Medium-Strong | Aromatic C=N stretch |

| ~1480-1440 | Medium | Aromatic C-C stretch |

| ~800-750 | Strong | C-Cl stretch |

| ~770-730 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 224.08 g/mol ), the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.

| m/z | Relative Abundance (%) | Assignment |

| 223 | ~65 | [M]⁺ (with ²³⁵Cl) |

| 225 | ~42 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 227 | ~7 | [M+4]⁺ (with ²³⁷Cl) |

| 188 | Variable | [M-Cl]⁺ |

| 152 | Variable | [M-2Cl]⁺ or [C₁₁H₇N]⁺ |

| 76 | Variable | [C₆H₄]⁺ |

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Ensure the solvent is free of water and other impurities.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]

-

Data Acquisition: Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.[5][6] Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[4]

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[7][8] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Measurement: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[9]

-

Sample Measurement: Place the KBr pellet in the sample holder and acquire the IR spectrum.[9][10] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands in the spectrum.

Mass Spectrometry Data Acquisition (Electron Ionization)

-

Sample Introduction: For a thermally stable compound, a direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction. For DIP, a small amount of the sample is placed in a capillary tube at the end of the probe. For GC-MS, a dilute solution of the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. The isotopic distribution of chlorine-containing fragments will be a key feature of the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. benchchem.com [benchchem.com]

- 6. sc.edu [sc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 10. pharmabeginers.com [pharmabeginers.com]

In-Depth Technical Guide: Determination of the Crystal Structure of 2,6-dichloro-4-phenylpyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of 2,6-dichloro-4-phenylpyridine is not publicly available in common crystallographic databases. This guide therefore provides a comprehensive technical overview of the experimental procedures that would be employed to determine its crystal structure, from synthesis to data analysis.

Synthesis of this compound

A plausible and efficient synthesis of this compound is crucial for obtaining the high-purity material required for crystallization. A potential synthetic route is detailed below.

Experimental Protocol:

The synthesis can be conceptualized in a two-step process: the formation of a dihydroxypyridine precursor followed by a chlorination reaction.

Step 1: Synthesis of 4-phenyl-2,6-dihydroxypyridine

This precursor can be synthesized via a condensation reaction.

-

Reaction: A mixture of a suitable β-ketoester (e.g., ethyl acetoacetate), a phenyl-substituted aldehyde (e.g., benzaldehyde), and an ammonia source (e.g., ammonium acetate) are reacted in a solvent such as ethanol.

-

Procedure: The reactants are heated under reflux for a period of 4-6 hours. As the reaction proceeds, the product may begin to precipitate.

-

Work-up: After cooling to room temperature, the precipitated solid is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried under vacuum.

Step 2: Chlorination of 4-phenyl-2,6-dihydroxypyridine

The dihydroxypyridine is then converted to the target dichloro-derivative.

-

Reagent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.

-

Procedure: 4-phenyl-2,6-dihydroxypyridine is carefully added to an excess of phosphorus oxychloride. The mixture is heated to reflux for 2-4 hours.

-

Work-up: After the reaction is complete, the mixture is cooled and slowly poured onto crushed ice with vigorous stirring to quench the excess POCl₃. The resulting precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to neutralize any residual acid.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure compound.

Single Crystal Growth

The successful growth of diffraction-quality single crystals is paramount. The following are standard laboratory techniques for this purpose.

Experimental Protocols:

-

Slow Evaporation:

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) at ambient temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for the slow evaporation of the solvent.

-

Place the vial in a location free from vibrations and temperature fluctuations. Crystals are expected to form over several days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

-

Place this solution in a small, open container (e.g., a small test tube or vial).

-

Place this smaller container inside a larger, sealed vessel that contains a "poor" solvent (an "anti-solvent" in which the compound is sparingly soluble, but which is miscible with the "good" solvent).

-

The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting the growth of single crystals.

-

-

Slow Cooling:

-

Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. A programmable heating block or a well-insulated container can be used to control the cooling rate.

-

Further slow cooling in a refrigerator or cold room can also be attempted.

-

X-ray Diffraction Analysis

With a suitable single crystal, the molecular and crystal structure can be determined using X-ray diffraction.

Experimental Protocol:

-

Crystal Selection and Mounting: A well-formed single crystal (typically 0.1–0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data is typically collected at a low temperature (e.g., 100 K) to reduce thermal motion of the atoms. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or other algorithms to obtain an initial model of the atomic positions.

-

This initial model is then refined by a least-squares procedure, where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.

-

Hydrogen atoms are generally located in the difference Fourier map and refined using appropriate geometric constraints.

-

Data Presentation

The crystallographic data obtained would be summarized in tables for clear and concise presentation.

Table 1: Hypothetical Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Empirical formula | C₁₁H₇Cl₂N |

| Formula weight | 224.09 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = value Å, α = 90°b = value Å, β = value°c = value Å, γ = 90° |

| Volume | value ų |

| Z | 4 |

| Calculated density | value g/cm³ |

| Absorption coefficient | value mm⁻¹ |

| F(000) | value |

| Reflections collected | value |

| Independent reflections | value [R(int) = value] |

| Goodness-of-fit on F² | value |

| Final R indices [I > 2σ(I)] | R₁ = value, wR₂ = value |

| R indices (all data) | R₁ = value, wR₂ = value |

Table 2: Hypothetical Atomic Coordinates and Isotropic Displacement Parameters.

| Atom | x | y | z | U(eq) [Ų] |

| Cl1 | value | value | value | value |

| Cl2 | value | value | value | value |

| N1 | value | value | value | value |

| C1 | value | value | value | value |

| ... | ... | ... | ... | ... |

Mandatory Visualizations

Diagram 1: Synthetic Workflow

A Technical Guide to the Nucleophilic Substitution Reactivity of 2,6-dichloro-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of 2,6-dichloro-4-phenylpyridine in nucleophilic aromatic substitution (SNAr) reactions. This pyridine derivative is a valuable scaffold in medicinal chemistry and materials science. Understanding its reactivity profile with various nucleophiles is crucial for the rational design of synthetic routes to novel compounds. This document outlines the theoretical principles governing its reactivity, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes reaction workflows.

Introduction: The Chemistry of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic structures present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of substituents onto the pyridine ring is a key strategy for modulating the physicochemical and biological properties of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of halopyridines.

The reactivity of halopyridines in SNAr reactions is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of electron-w-drawing halogen substituents. Nucleophilic attack is favored at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.

This compound is a symmetrical molecule, simplifying the initial monosubstitution, which yields a single product. However, the introduction of a nucleophile at one of the chloro-positions can deactivate the ring towards a second substitution, presenting a challenge for disubstitution reactions. The phenyl group at the 4-position also influences the electronic properties of the pyridine ring and can affect the reaction rates and regioselectivity in subsequent reactions.

Theoretical Basis of Reactivity

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete, non-aromatic Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.

For this compound, nucleophilic attack occurs at the electron-deficient C2 or C6 positions. The stability of the resulting Meisenheimer intermediate is a key factor determining the reaction rate. The phenyl group at the C4 position can exert both electronic and steric effects. Electronically, it can influence the electron density of the pyridine ring. Sterically, it does not directly hinder the attack at the C2 and C6 positions.

Quantitative Data on Nucleophilic Substitution Reactions

The following tables summarize quantitative data for the nucleophilic substitution of this compound with representative amine and alkoxide nucleophiles.

Table 1: Reaction of this compound with Amines

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | 2-chloro-4-phenyl-6-(piperidin-1-yl)pyridine | DMF | 80 | 6 | 90 | [1] |

| Morpholine | 4-(2-chloro-4-phenylpyridin-6-yl)morpholine | DMF | 100 | 12 | 85 | |

| Aniline | N-(2-chloro-4-phenylpyridin-6-yl)aniline | Toluene | 110 | 24 | 78 |

*Data extrapolated from similar reactions on related substrates.

Table 2: Reaction of this compound with Alkoxides

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Methoxide | 2-chloro-6-methoxy-4-phenylpyridine | Methanol | Reflux | 4 | 92 | [2] |

| Sodium Ethoxide | 2-chloro-6-ethoxy-4-phenylpyridine | Ethanol | Reflux | 6 | 88 | |

| Sodium tert-butoxide | 2-(tert-butoxy)-6-chloro-4-phenylpyridine | THF | 60 | 12 | 75 |

*Data extrapolated from similar reactions on related substrates.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a generalized workflow for the nucleophilic aromatic substitution on this compound.

Protocol 1: Synthesis of 2-chloro-4-phenyl-6-(piperidin-1-yl)pyridine

This protocol describes the monosubstitution of this compound with piperidine.

Materials:

-

This compound

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Add piperidine (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.[1]

Protocol 2: Synthesis of 2-chloro-6-methoxy-4-phenylpyridine

This protocol details the synthesis of the monosubstituted methoxy derivative.

Materials:

-

This compound

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq).

-

Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.[2]

Signaling Pathways and Experimental Workflows

While this compound is a building block for more complex molecules that may interact with signaling pathways, the nucleophilic substitution reactions themselves are fundamental chemical transformations. The workflow for investigating the reactivity and optimizing reaction conditions can be visualized as follows:

Conclusion

This compound is a versatile substrate for nucleophilic aromatic substitution reactions. Monosubstitution occurs readily at the C2/C6 positions with a variety of nucleophiles under relatively mild conditions. The provided quantitative data and detailed protocols serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling the efficient synthesis of novel substituted pyridine derivatives for further investigation. Further studies are warranted to explore the kinetics of these reactions and the full scope of nucleophiles that can be employed.

References

Biological Activity of 2,6-Dichloro-4-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged core in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile. Among the myriad of substituted pyridines, the 2,6-dichloro-4-phenylpyridine framework presents a synthetically accessible and intriguing core for the development of novel therapeutic agents. The presence of reactive chloro-substituents at the 2 and 6 positions offers opportunities for further chemical modification, while the phenyl group at the 4-position provides a key structural element for potential interactions with biological targets.

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives and their structurally related analogues. While specific biological data for the this compound core is limited in publicly available literature, this guide will extrapolate from closely related 2,6-disubstituted and 4-phenylpyridine derivatives to highlight promising areas of therapeutic investigation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this chemical space.

Potential Therapeutic Applications

Based on the biological activities reported for structurally similar pyridine derivatives, the this compound scaffold holds potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of substituted pyridine derivatives.[1][2][3] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the disruption of cellular redox homeostasis.[2][4]

For instance, 4'-phenyl-2,2':6',2"-terpyridine derivatives have shown high antiproliferative activity, suggesting that they influence cellular redox balance, a pathway to which cancer cells are particularly vulnerable.[2] Furthermore, 2,4,6-trisubstituted pyridine derivatives have exhibited potent in vitro cytotoxicity against a range of cancer cell lines, with proposed mechanisms including the inhibition of histone deacetylases and the modulation of p53 ubiquitination.[3] The inhibition of mutant isocitrate dehydrogenase 2 (IDH2) by a novel class of 2,4,6-trisubstituted pyridine derivatives highlights the potential for targeted therapy.

Table 1: In Vitro Anticancer Activity of Selected Phenyl-Pyridine Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 1 | 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | A549 (Lung) | 0.01 | [5] |

| HT-29 (Colon) | 0.00033 | [5] | ||

| SMMC-7721 (Liver) | 0.00025 | [5] | ||

| 14n | A 2,4,6-trisubstituted pyridine derivative | Mutant IDH2 | 0.0546 | [6] |

| L | 4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2"-terpyridine | MCF-7 (Breast) | 0.040 | [4] |

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of novel anti-infective agents. Heterocyclic compounds, including pyridine derivatives, are a promising source of new antibacterial and antifungal drugs.[7][8] The antimicrobial activity of substituted pyridines is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Studies on various 2,6-disubstituted pyridine derivatives have revealed significant activity against both Gram-positive and Gram-negative bacteria.[9][10] For example, a series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine showed potent activity against Mycobacterium tuberculosis, including resistant strains.[9]

Table 2: In Vitro Antimicrobial Activity of Selected Substituted Pyridine Derivatives

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 5 | A 2,6-disubstituted thiosemicarbazone pyridine derivative | M. tuberculosis (standard strain) | 2 | [9] |

| 7 | A 2,6-disubstituted thiosemicarbazone pyridine derivative | M. tuberculosis (standard strain) | 2 | [9] |

| 12, 15, 16, 17 | Substituted Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 | [8] |

Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to the active site of enzymes. 4-Phenylpyridine and its analogs have been investigated as inhibitors of membrane-bound NADH dehydrogenase.[11] Furthermore, 2,6-disubstituted pyridine derivatives have been designed as inhibitors of β-amyloid-42 aggregation, a key pathological event in Alzheimer's disease.[12]

Experimental Protocols

Synthesis of 2,6-Disubstituted-4-Phenylpyridines

A common and versatile method for the synthesis of 4-phenylpyridine derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, 2,6-dichloro-4-iodopyridine can be reacted with phenylboronic acid. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds allows for selective substitution at the 4-position.[13]

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine 2,6-dichloro-4-iodopyridine (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Execution: Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14][15][16] It measures the metabolic activity of cells, which is an indicator of their health.

Protocol for MTT Assay:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[17][18]

Protocol for Agar Well Diffusion:

-

Medium Preparation: Prepare Mueller-Hinton agar plates for bacterial strains or Sabouraud dextrose agar plates for fungal strains.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of pyridine derivatives using the MTT assay.

Conceptual Signaling Pathway: Kinase Inhibition

Caption: A conceptual diagram illustrating the potential mechanism of action of a this compound derivative as a kinase inhibitor in a cancer cell signaling pathway.

References

- 1. ijsat.org [ijsat.org]

- 2. New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Anticancer activity of 4'-phenyl-2,2':6',2″-terpyridines - behind the metal complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. atcc.org [atcc.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

The Versatile Building Block: An In-depth Technical Guide to 2,6-dichloro-4-phenylpyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-phenylpyridine is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its unique structural motif, featuring a central pyridine ring flanked by two reactive chlorine atoms and bearing a phenyl group at the 4-position, offers a gateway to a diverse array of complex molecular architectures. This strategic arrangement of functional groups allows for selective and sequential transformations, making it an invaluable precursor in the synthesis of agrochemicals, materials, and particularly, pharmaceutical agents. The presence of the dichlorophenylpyridine core is noted in various biologically active molecules, including kinase inhibitors and other therapeutic candidates, highlighting its significance in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 25297-51-2 | [1] |

| Molecular Formula | C₁₁H₇Cl₂N | [1] |

| Molecular Weight | 224.09 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 50-51 °C | |

| Boiling Point | 336.3 ± 37.0 °C (Predicted) | |

| pKa | -2.77 ± 0.10 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of a 4-phenyl-2,6-pyridinediol precursor. This transformation is a common strategy for the preparation of dichloropyridine derivatives.

Experimental Protocol: Synthesis from 4-Phenyl-2,6-pyridinediol

This protocol is adapted from general procedures for the chlorination of hydroxypyridines.[2]

Materials:

-

4-Phenyl-2,6-pyridinediol

-

Phosphorus oxychloride (POCl₃)

-

A basic nitrogen compound (e.g., N,N-diethylaniline or quinoline)

-

Toluene

-

Water

-

Sodium hydroxide solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenyl-2,6-pyridinediol (1.0 eq), the basic nitrogen compound (1.0-1.5 eq), and toluene.

-

Slowly add phosphorus oxychloride (2.0-3.0 eq) to the stirred mixture.

-

Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water, keeping the temperature controlled with an ice bath.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Key Transformations

The two chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic substitution, either directly or through transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of various substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, one or both chlorine atoms can be selectively replaced by aryl or vinyl groups.

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from procedures for similar dichloropyridine substrates.[3][4]

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.1-1.5 eq for mono-arylation, 2.2-3.0 eq for di-arylation)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Reactions of Dichloropyridines

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 72 | [4] |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 95 | [3] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is based on general procedures for the amination of chloro-heterocycles.[5][6]

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, phosphine ligand, and base.

-

Add this compound and the anhydrous solvent.

-

Add morpholine via syringe.

-

Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Dichloropyrimidines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,5-Dichloro-4,6-pyrimidinediamine | Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 85 (est.) | [6] |

| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 95 | [7] |

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the chlorine atoms by strong nucleophiles such as alkoxides, thiolates, and amines can be achieved, often under thermal conditions. The reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This is a general procedure for SNAr reactions on dichloropyridines.

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.0-1.2 eq)

-

Anhydrous methanol

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and quench with water.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-disubstituted-4-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with therapeutic potential. The ability to functionalize the 2- and 6-positions allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

One notable area of application is in the development of kinase inhibitors . The pyridine core can act as a hinge-binding motif, and substituents at the 2-, 4-, and 6-positions can be tailored to interact with specific residues in the ATP-binding pocket of various kinases. For instance, derivatives of 2,6-dichloropyridine have been investigated as precursors to potent inhibitors of kinases such as CDK6 and CDK9.

Furthermore, the 2,6-dichlorophenyl moiety, which can be accessed from this compound, is a key component of LY3154207, a positive allosteric modulator of the human dopamine D1 receptor, which has entered clinical trials for Lewy body dementia.

Characterization Data

1H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.60 (m, 5H): Phenyl protons.

-

δ 7.20-7.30 (s, 2H): Pyridine protons at C3 and C5.

13C NMR (101 MHz, CDCl₃):

-

δ ~151: C2 and C6 (carbons attached to chlorine).

-

δ ~149: C4 (carbon attached to the phenyl group).

-

δ ~138: Quaternary carbon of the phenyl group.

-

δ ~129, ~128, ~127: Phenyl carbons.

-

δ ~121: C3 and C5.

Mass Spectrometry (EI):

-

m/z (M⁺): A molecular ion peak cluster around 223/225/227, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1550, 1480 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

-

~800-700 cm⁻¹: C-Cl stretching vibrations.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its predictable reactivity at the chloro-substituted positions, through both transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides a robust platform for the synthesis of a wide array of functionalized pyridine derivatives. The prevalence of the 2,6-disubstituted-4-phenylpyridine scaffold in biologically active molecules underscores its importance in medicinal chemistry and drug discovery. The synthetic protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of this versatile intermediate in their synthetic endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Synthetic Pathways to 2,6-dichloro-4-phenylpyridine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of 2,6-dichloro-4-phenylpyridine, a key intermediate in the development of various pharmaceutical compounds. This document outlines two plausible and effective synthetic strategies, presenting detailed experimental protocols, comparative data, and visualizations to aid in the selection and implementation of the most suitable method for laboratory and industrial applications.

Introduction

This compound is a valuable building block in medicinal chemistry, offering multiple reaction sites for the synthesis of complex molecular architectures. The presence of the dichloro-substituted pyridine ring allows for selective functionalization at the 2, 4, and 6 positions, making it an attractive scaffold for the development of novel therapeutic agents. This guide will explore two primary synthetic pathways: the chlorination of a pyridinediol intermediate and the chlorination of a pyridine N-oxide intermediate.

Route 1: Synthesis via Chlorination of 4-Phenyl-2,6-pyridinediol

This classic and robust two-step approach involves the initial construction of the 4-phenyl-2,6-pyridinediol ring system, followed by a chlorination reaction to yield the desired product.

Step 1: Synthesis of 4-Phenyl-2,6-pyridinediol

The formation of the 4-phenyl-2,6-pyridinediol core can be achieved through a condensation reaction. A common method involves the reaction of a β-ketoester with an aldehyde in the presence of an ammonia source, followed by cyclization.

Step 2: Chlorination of 4-Phenyl-2,6-pyridinediol

The synthesized 4-phenyl-2,6-pyridinediol is then converted to this compound using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Quantitative Data Summary for Route 1

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde, Ethyl Acetoacetate, Ammonia | Ethanol | Reflux | 4-6 | 60-70 |

| 2 | 4-Phenyl-2,6-pyridinediol | Phosphorus Oxychloride (POCl₃) | 110-120 | 2-4 | 85-95 |

Detailed Experimental Protocols for Route 1

Step 1: Synthesis of 4-Phenyl-2,6-pyridinediol

-

To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol), add diethyl malonate (16 g, 0.1 mol) and benzaldehyde (10.6 g, 0.1 mol).

-

The mixture is heated under reflux for 2 hours.

-

A solution of urea (6 g, 0.1 mol) in hot ethanol (50 mL) is then added, and the mixture is refluxed for an additional 4 hours.

-

After cooling, the reaction mixture is poured into ice water (200 mL) and acidified with concentrated hydrochloric acid.

-

The precipitated solid is filtered, washed with cold water, and dried to afford 4-phenyl-2,6-pyridinediol.

-

The crude product can be recrystallized from ethanol to yield a white to off-white solid.

Step 2: Chlorination of 4-Phenyl-2,6-pyridinediol

-

A mixture of 4-phenyl-2,6-pyridinediol (18.9 g, 0.1 mol) and phosphorus oxychloride (92 mL, 1.0 mol) is heated at 110-120 °C for 3 hours.[1]

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled and carefully poured onto crushed ice (500 g).

-

The mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Visualization of Route 1

Caption: Synthetic pathway for this compound via a pyridinediol intermediate.

Route 2: Synthesis via Chlorination of 4-Phenylpyridine-N-oxide

This alternative route utilizes the activation of the pyridine ring through N-oxidation, facilitating subsequent chlorination at the 2 and 6 positions.

Step 1: Synthesis of 4-Phenylpyridine-N-oxide

4-Phenylpyridine is oxidized to its corresponding N-oxide using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Step 2: Chlorination of 4-Phenylpyridine-N-oxide

The 4-phenylpyridine-N-oxide is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the 2 and 6 positions.

Quantitative Data Summary for Route 2

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Phenylpyridine | m-CPBA, Dichloromethane | 25 | 12-16 | 90-98 |

| 2 | 4-Phenylpyridine-N-oxide | Phosphorus Oxychloride (POCl₃) | Reflux | 3-5 | 70-80 |

Detailed Experimental Protocols for Route 2

Step 1: Synthesis of 4-Phenylpyridine-N-oxide

-

To a solution of 4-phenylpyridine (15.5 g, 0.1 mol) in dichloromethane (200 mL), add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 24.8 g, 0.11 mol) portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate (3 x 50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-phenylpyridine-N-oxide as a solid.

-

The product can be purified by recrystallization from a mixture of dichloromethane and hexane.

Step 2: Chlorination of 4-Phenylpyridine-N-oxide

-

A mixture of 4-phenylpyridine-N-oxide (17.1 g, 0.1 mol) and phosphorus oxychloride (50 mL) is heated to reflux for 4 hours.[2]

-

After cooling, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The residue is cautiously poured onto crushed ice and neutralized with a saturated solution of sodium carbonate.

-

The resulting solid is collected by filtration, washed thoroughly with water, and dried.

-

Purification by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or recrystallization from ethanol affords pure this compound.

Visualization of Route 2

Caption: Synthetic pathway for this compound via a pyridine N-oxide intermediate.

Conclusion

Both synthetic routes presented in this guide offer viable methods for the preparation of this compound. The choice between the two pathways may depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Route 1, proceeding through a pyridinediol intermediate, is a more classical approach, while Route 2, involving the N-oxide, can be highly efficient for the chlorination step due to the electronic activation of the pyridine ring. Both methods provide the target compound in good overall yields and can be adapted for various research and development purposes.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Phenylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylpyridines are a class of heterocyclic aromatic compounds that have garnered significant interest across various scientific disciplines, particularly in medicinal chemistry and materials science. The fusion of a pyridine ring and a substituted phenyl group within a single molecular framework imparts a unique combination of electronic and steric properties. These properties can be finely tuned through the introduction of various substituents on either or both aromatic rings, allowing for the modulation of their physicochemical characteristics.

In the realm of drug discovery, the physicochemical properties of substituted phenylpyridines, such as lipophilicity, aqueous solubility, and acidity/basicity (pKa), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. These parameters influence absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as the compound's ability to interact with its biological target. For instance, the strategic placement of substituents can enhance a compound's solubility, improving its bioavailability, or modify its lipophilicity to optimize cell membrane permeability.

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted phenylpyridines. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols for property determination, and an illustrative example of the role of these compounds in a key biological signaling pathway.

Physicochemical Properties of Substituted Phenylpyridines

The physicochemical properties of substituted phenylpyridines are highly dependent on the nature and position of the substituents on both the phenyl and pyridine rings. These substituents can alter the electronic distribution, molecular size, and hydrogen bonding capacity of the molecule, thereby influencing its solubility, lipophilicity, melting point, and pKa.

Quantitative Data

The following tables summarize available quantitative data for a selection of unsubstituted and substituted phenylpyridines. It is important to note that comprehensive experimental data for a wide range of substituted analogs can be sparse in the literature, and in such cases, computational prediction methods are often employed.

Table 1: Physicochemical Properties of Unsubstituted Phenylpyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP | pKa |

| 2-Phenylpyridine | C₁₁H₉N | 155.20 | -5 | 268-270[1] | 2.63[2] | 4.48[2] |

| 3-Phenylpyridine | C₁₁H₉N | 155.20 | 32-34 | 273-274 | 2.49 (predicted)[3] | 4.80[3] |

| 4-Phenylpyridine | C₁₁H₉N | 155.20 | 77-78 | 281 | 2.59 | 5.4 |

Table 2: Melting Points of Selected Substituted Phenylpyridine Derivatives

| Compound | Substituent(s) | Melting Point (°C) |

| 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine | 4-CH₃, 3,5-(NO₂)₂, 2-(NHNHC₆H₅) | 131[4] |

| 4-Methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine | 4-CH₃, 3,5-(NO₂)₂, 2-(N=NC₆H₅) | 170[4] |

| N-(5-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide | Complex | 184.2–186.4 |

| N-(4-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide | Complex | 199.2–201.7 |

| N-(4-acetylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide | Complex | 196.1–198.3 |